molecular formula C15H18N6 B3207661 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 104615-32-9

2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B3207661
CAS No.: 104615-32-9
M. Wt: 282.34 g/mol
InChI Key: JTSKMZNCONDXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting with the formation of the quinazoline core followed by the introduction of the triazole and piperidine moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as hydrazines and carboxylic acids, to form the quinazoline core.

  • Cyclization Reactions: Cyclization steps are crucial to form the triazole ring. This can be achieved through intramolecular cyclization reactions involving hydrazides and carbonyl compounds.

  • Substitution Reactions:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl compounds.

  • Substitution: Nucleophilic substitution reactions can be used to replace functional groups with different substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Alkyl halides, amines, alcohols, and various nucleophiles.

Major Products Formed:

  • Oxidation reactions can yield hydroxyl groups, carboxylic acids, or ketones.

  • Reduction reactions can produce amines, alcohols, or hydrocarbons.

  • Substitution reactions can result in the formation of ethers, esters, or amides.

Scientific Research Applications

2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific structural features, such as the presence of the triazole and piperidine rings. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the triazole ring but differ in the arrangement of other functional groups.

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar triazole and pyrimidine structure but differ in their substitution patterns.

Properties

IUPAC Name

2-(1-methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-20-9-5-4-8-12(20)13-18-14-10-6-2-3-7-11(10)17-15(16)21(14)19-13/h2-3,6-7,12H,4-5,8-9H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSKMZNCONDXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=NN3C(=N2)C4=CC=CC=C4N=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Reactant of Route 2
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2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Reactant of Route 3
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Reactant of Route 4
Reactant of Route 4
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Reactant of Route 5
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Reactant of Route 6
2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

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